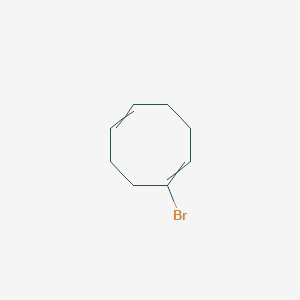

1-Bromocycloocta-1,5-diene

Description

Significance of Bridged and Cyclic Dienes in Advanced Synthesis

Cyclic and bridged dienes are foundational building blocks in organic chemistry, prized for their ability to construct complex molecular architectures. pearson.com Their chief application lies in cycloaddition reactions, most notably the Diels-Alder reaction, which forms new six-membered rings. masterorganicchemistry.commasterorganicchemistry.com When a cyclic diene is used, this reaction leads to the formation of structurally intricate bicyclic bridged products. pearson.commasterorganicchemistry.com This capacity is crucial for synthesizing polycyclic systems that are prevalent in natural products and pharmaceutically active compounds. masterorganicchemistry.comchemrxiv.org

The geometry of the diene is a critical factor for reactivity; for the Diels-Alder reaction to proceed, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com Cyclic dienes like cyclooctadiene are often pre-organized in a suitable conformation, enhancing their reactivity in such transformations. wikipedia.org The ability to generate complex, three-dimensional structures in a single, often stereospecific, step makes cyclic dienes an indispensable tool for advanced organic synthesis. nobelprize.org

Overview of Halogenated Cyclooctadienes as Synthetic Intermediates and Ligands

The introduction of halogens, such as bromine, onto the cyclooctadiene scaffold creates highly versatile synthetic intermediates. numberanalytics.com Halogenation enhances the molecule's reactivity, providing a handle for subsequent functionalization through various reactions. numberanalytics.comsmolecule.com These include:

Nucleophilic Substitution: The bromine atom can be replaced by a wide range of nucleophiles. smolecule.com

Cross-Coupling Reactions: The carbon-bromine bond serves as an active site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. smolecule.com

Electrophilic Addition: The double bonds remain reactive towards electrophiles, allowing for further molecular diversification. smolecule.com

Cycloaddition Reactions: The diene system can still participate in cycloadditions to form larger cyclic or fused-ring structures. smolecule.com

A key application of these halogenated intermediates is in the synthesis of complex polycyclic systems, such as heteroadamantanes, where the halogenated cyclooctadiene derivative is a crucial precursor. chemrxiv.org

Furthermore, cyclooctadiene and its derivatives are celebrated ligands in organometallic chemistry, particularly with metals like nickel and rhodium. wikipedia.orgresearchgate.net The halogen atom in compounds like 1-Bromocycloocta-1,5-diene can influence the electronic properties of the resulting metal complex. nih.gov Research has shown that rhodium-COD complexes containing a halogen can participate in halogen bonding, a specific type of noncovalent interaction that can be used in crystal engineering and the design of supramolecular assemblies. nih.gov

Research Landscape of this compound: Current Trends and Challenges

This compound (CAS No. 57559-44-1) is a specific example of a halogenated cyclooctadiene that serves as a valuable research chemical. biosynth.comsigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 57559-44-1 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₁Br | biosynth.com |

| Molecular Weight | 187.08 g/mol | biosynth.comsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | (1E,5Z)-1-bromocycloocta-1,5-diene | sigmaaldrich.com |

Current research utilizes this compound as an intermediate in multi-step syntheses. For example, a specific synthesis of the (1Z,5Z) isomer has been reported, starting from a dibrominated cyclooctane (B165968) precursor and inducing an elimination reaction using a strong base like potassium tert-butoxide (KOtBu) at low temperatures. rsc.org The resulting vinyl bromide can then be used to generate a lithiated cyclooctadiene species, a powerful nucleophile for creating new bonds with various electrophiles. rsc.org

Despite its utility, research faces several challenges. A primary challenge is the control of stereochemistry, as different isomers, such as (1Z,5Z) or the highly strained (E,E) isomer of the parent COD, exhibit different properties and reactivity. wikipedia.orgsigmaaldrich.com The synthesis of specific isomers often requires carefully controlled conditions and purification methods like column chromatography, which can be difficult to scale for industrial applications. rsc.org Furthermore, the reactivity of the compound requires careful handling, often under inert atmospheres, to prevent unwanted side reactions. rsc.org Future research trends may focus on developing more scalable and stereoselective synthetic routes and exploring its application in asymmetric catalysis and materials science. smolecule.comresearchgate.net

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Description |

| Elimination | Used to synthesize the diene from a saturated, di-halogenated precursor. rsc.org |

| Nucleophilic Substitution | The bromine atom can be displaced by various nucleophiles. smolecule.com |

| Metal-Halogen Exchange | Treatment with organolithium reagents (e.g., tBuLi) generates a lithiated diene for further reactions. rsc.org |

| Cycloaddition | The diene moiety can undergo cycloaddition reactions to form bicyclic systems. smolecule.com |

| Cross-Coupling | The C-Br bond is suitable for metal-catalyzed coupling reactions. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromocycloocta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINPZWCMNJNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(CCC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849956 | |

| Record name | 1-Bromocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57559-44-1 | |

| Record name | 1-Bromocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Pathways of 1 Bromocycloocta 1,5 Diene

Electrophilic Addition Reactions: Regio- and Stereochemical Control

Reactivity of the Diene System

The 1,5-cyclooctadiene (B75094) ring system in 1-bromocycloocta-1,5-diene presents two double bonds that are susceptible to electrophilic attack. The double bonds in this cyclic diene can undergo electrophilic addition reactions with various electrophiles, which can lead to the formation of more complex molecular structures. smolecule.com The presence of the bromine substituent on one of the double bonds influences the reactivity of the diene system.

Dienes, much like alkenes and alkynes, are nucleophilic due to the presence of π electrons available for bonding. uobabylon.edu.iq In the case of isolated dienes, where the double bonds are separated by two or more single bonds, electrophilic addition often occurs independently at each double bond. uomus.edu.iq For instance, the reaction of 1,5-hexadiene (B165246) with excess hydrogen bromide results in the addition of HBr to both double bonds, following Markovnikov's rule. uobabylon.edu.iq If a limited amount of the electrophile is used, a mixture of products is typically obtained. uobabylon.edu.iq

The reactivity of dienes is also influenced by their conformation. Conjugated dienes, which have alternating single and double bonds, are generally more stable than isolated and cumulated dienes. uomus.edu.iq For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. tamu.edulibretexts.org

Formation and Stability of Carbocation Intermediates

The addition of an electrophile to one of the double bonds in this compound initiates the formation of a carbocation intermediate. libretexts.org The stability of this intermediate is a critical factor in determining the reaction's pathway and the final product distribution. libretexts.orgyoutube.com Carbocations are reactive intermediates that can be classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the positively charged carbon. vaia.comyoutube.com Generally, the stability of carbocations increases with a higher degree of substitution, with tertiary carbocations being more stable than secondary, and primary carbocations being the least stable. youtube.comlibretexts.org

In reactions involving conjugated dienes, the formation of a resonance-stabilized carbocation is a key factor. youtube.commasterorganicchemistry.com This resonance stabilization can lead to the formation of both 1,2- and 1,4-addition products. uobabylon.edu.iqmasterorganicchemistry.com The carbocation intermediate is a hybrid of multiple resonance structures, and the positive charge is delocalized over multiple carbon atoms. libretexts.orgyoutube.com The stability of this resonance hybrid influences the major product formed. youtube.com

Carbocations can also undergo rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations. libretexts.orgsinica.edu.tw These rearrangements are rapid and can complicate synthetic pathways. libretexts.org The presence of electron-donating groups can stabilize a carbocation, while electron-withdrawing groups have a destabilizing effect. libretexts.org

Diels-Alder Cycloaddition Reactions and Their Synthetic Utility

This compound, containing a diene system, has the potential to participate in Diels-Alder reactions. smolecule.com The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings with good control over regio- and stereochemistry. wikipedia.org This reaction involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative through a concerted, pericyclic mechanism. tamu.eduwikipedia.org

The success of a Diels-Alder reaction is influenced by the electronic properties of both the diene and the dienophile. vanderbilt.edu Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.orgmasterorganicchemistry.com The diene must be able to adopt an s-cis conformation for the reaction to occur. tamu.edulibretexts.org Dienes that are locked in an s-cis conformation, such as cyclopentadiene, are highly reactive in Diels-Alder reactions. tamu.edu

The stereochemistry of the reactants is preserved in the product of a Diels-Alder reaction, making it a stereospecific process. libretexts.orgvanderbilt.edu This allows for the controlled formation of new stereocenters. The regiochemistry of the reaction is determined by the positions of the substituents on the diene and dienophile and can often be predicted by considering the resonance structures of the reactants. vanderbilt.edu

Reduction and Hydrogenation Processes

The double bonds in this compound can be reduced through hydrogenation. researchgate.net Catalytic hydrogenation is a common method for the reduction of alkenes and dienes. Palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are effective catalysts for the hydrogenation of dienes. mdpi.com

The efficiency of these catalysts can be influenced by the method of their preparation and the size of the palladium nanoparticles. mdpi.com In the hydrogenation of diene carboxylates, it has been observed that catalysts with palladium nanoparticles in the size range of 5–40 nm are highly efficient. mdpi.com The choice of catalyst can also affect the product distribution. In some cases, partial hydrogenation products can be formed, while in others, complete reduction of both double bonds occurs. mdpi.com For example, with certain Pd/C catalysts, no partially hydrogenated products were observed during the reduction of a diene, suggesting that the hydrogenation of the intermediate with one double bond is faster than the initial hydrogenation step. mdpi.com

Carbon-Bromine Bond Reactivity and Transformations

Nucleophilic Substitution Pathways

The carbon-bromine bond in this compound is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. smolecule.comresearchgate.net This reactivity is a common feature of alkyl halides. Nucleophilic substitution reactions are fundamental in organic chemistry for the introduction of a wide range of functional groups. youtube.com

The mechanism of nucleophilic substitution can be either Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular). The Sₙ1 mechanism proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate. stackexchange.com Therefore, substrates that can form stable carbocations are more likely to react via an Sₙ1 pathway. The reactivity of a substrate towards Sₙ1 reactions is influenced by the stability of the carbocation formed upon departure of the leaving group. stackexchange.com

Metal-Mediated Carbon-Bromine Bond Fission and Activation

The carbon-bromine (C-Br) bond in this compound is susceptible to fission and activation by various metals, leading to the formation of organometallic intermediates that can undergo further transformations. This reactivity is central to the application of this compound in synthetic organic chemistry.

Palladium-catalyzed reactions are a prominent example of metal-mediated C-Br bond activation. researchgate.net These reactions often proceed through an oxidative addition mechanism, where a low-valent palladium complex inserts into the C-Br bond, forming an organopalladium species. This intermediate can then participate in a variety of coupling reactions. For instance, in the presence of a suitable coupling partner, such as an organotin or organoboron compound (as in Stille or Suzuki coupling, respectively), a new carbon-carbon bond is formed. The general scheme for such palladium-catalyzed cross-coupling reactions involves the initial oxidative addition, followed by transmetalation and reductive elimination to regenerate the palladium catalyst and yield the final product. researchgate.net

Molybdenum complexes also facilitate the activation of the C-Br bond in brominated cyclooctadienes. For example, the reaction of 1-bromocycloocta-2,4-diene with molybdenum hexacarbonyl, in the presence of a supporting ligand like sodium dihydridobis(3,5-dimethyl-1-pyrazolyl)borate, results in the formation of a molybdenum complex where the cyclooctadienyl moiety is coordinated to the metal center. acs.org This transformation involves the cleavage of the C-Br bond and the formation of a new metal-carbon bond. acs.org

The following table summarizes key aspects of metal-mediated reactions involving brominated cyclooctadienes:

Table 1: Metal-Mediated Reactions of Brominated Cyclooctadienes| Metal Catalyst/Reagent | Reaction Type | Intermediate Species | Typical Subsequent Reaction | Reference |

|---|---|---|---|---|

| Palladium(0) complexes | Oxidative Addition | Organopalladium(II) | Cross-coupling (e.g., Suzuki, Stille) | researchgate.net |

| Molybdenum Hexacarbonyl | Complexation/Activation | Molybdenum-cyclooctadienyl complex | Ligand substitution, further functionalization | acs.org |

Photolytic Behavior and Photochemical Rearrangements

The photolytic behavior of this compound is characterized by the facile fission of the carbon-bromine bond upon irradiation with ultraviolet (UV) light. publish.csiro.aupublish.csiro.au This process leads to the formation of radical intermediates, which can then undergo a variety of subsequent reactions.

Research has shown that attempts to induce photochemical cyclization of this compound, analogous to the successful photocyclization of the parent (Z,Z)-cycloocta-1,5-diene to tricyclo[3.3.0.02,6]octane, were unsuccessful. publish.csiro.au Instead of the desired intramolecular [2+2] cycloaddition, the primary photochemical process observed is the homolytic cleavage of the C-Br bond. publish.csiro.auresearchgate.net This bond is weaker than the carbon-hydrogen or carbon-carbon bonds within the molecule, making it more susceptible to photolytic cleavage.

The primary product resulting from the photolysis of this compound is cycloocta-1,5-diene (B8815838). publish.csiro.au This indicates that the cyclooctadienyl radical formed upon C-Br bond fission abstracts a hydrogen atom from the solvent or another molecule in the reaction mixture. This contrasts with the behavior of other 1-substituted cycloocta-1,5-dienes, such as 1-fluorocycloocta-1,5-diene, which successfully undergoes photocyclization to yield 1-fluorotricyclo[3.3.0.02,6]octane. publish.csiro.aupublish.csiro.au The difference in reactivity highlights the significant influence of the substituent on the photochemical pathway.

The following table summarizes the observed photolytic behavior of this compound in comparison to a related compound:

Table 2: Photolytic Behavior of 1-Substituted Cycloocta-1,5-dienes| Substrate | Primary Photochemical Process | Major Product | Reference |

|---|---|---|---|

| This compound | Carbon-Bromine Bond Fission | Cycloocta-1,5-diene | publish.csiro.auresearchgate.net |

| 1-Fluorocycloocta-1,5-diene | Intramolecular [2+2] Photocyclization | 1-Fluorotricyclo[3.3.0.02,6]octane | publish.csiro.aupublish.csiro.au |

Intramolecular Cyclization Reactions

While direct photochemical intramolecular cyclization of this compound is not observed due to preferential C-Br bond fission, the molecule can be a precursor for systems that undergo intramolecular cyclization. These reactions typically involve the prior conversion of the bromo-diene into a more complex substrate.

For example, palladium-catalyzed intramolecular cyclization has been successfully applied to systems containing a '2-bromo-1,5-diene-7-yne' moiety. chemrxiv.org Although this specific example does not start directly from this compound, it illustrates a general strategy where a bromo-diene is incorporated into a larger molecule designed to undergo a specific metal-catalyzed intramolecular cyclization. In such reactions, the bromine atom and one of the double bonds of the diene system, along with another unsaturation within the molecule (like an alkyne), participate in the cyclization process, often leading to the formation of complex polycyclic structures. chemrxiv.org

Another relevant area of intramolecular reactions involves the di-π-methane rearrangement, a photochemical process common to 1,4-dienes. scribd.com This rearrangement proceeds through a diradical intermediate to form a vinylcyclopropane (B126155) derivative. While not directly reported for this compound itself, understanding such fundamental photochemical rearrangements of diene systems is crucial for predicting potential, albeit perhaps minor, reaction pathways or for designing modified substrates that could favor such a cyclization.

The following table outlines conceptual pathways for intramolecular cyclization involving bromo-diene systems:

Table 3: Conceptual Intramolecular Cyclization Pathways for Bromo-Diene Systems| Reaction Type | Key Structural Motif | Conditions | Expected Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | 'Ene-yne' moiety with a bromo-diene | Pd catalyst | Poly-ene substituted cyclohexenols | chemrxiv.org |

| Di-π-methane Rearrangement | 1,4-diene system | Photochemical (UV irradiation) | Vinylcyclopropane derivative | scribd.com |

Stereoisomerism and Its Influence on Reactivity

Stereoisomerism in this compound and related cyclic dienes plays a crucial role in determining their chemical reactivity. The spatial arrangement of the double bonds and the bromine substituent can significantly affect the feasibility and outcome of reactions.

For this compound, the possibility of E/Z isomerism exists with respect to the double bond bearing the bromine atom and the other double bond within the eight-membered ring. The IUPAC name (1E,5Z)-1-bromocycloocta-1,5-diene specifies one possible stereoisomer. sigmaaldrich.com The conformational flexibility of the cyclooctadiene ring allows for different spatial arrangements of the double bonds, which can influence their ability to participate in reactions. For instance, for an intramolecular photocyclization to occur, the two double bonds must be able to adopt a conformation where they are in close proximity.

The influence of stereochemistry on reactivity is well-documented for related cyclic systems. For example, in the context of SN1 reactions of brominated cyclohexadienes, the stability of the resulting carbocation intermediate, which is influenced by the stereoelectronic effects of the remaining double bonds, dictates the reaction rate. stackexchange.com Similarly, the stereochemistry of the starting diene is critical in pericyclic reactions, such as electrocyclizations, where the stereochemical outcome is governed by the Woodward-Hoffmann rules.

In the synthesis of complex molecules, controlling the stereochemistry of intermediates like brominated cyclooctadienes is often a key challenge. For example, in the stereoselective synthesis of the tricyclic ring system of asteriscanolide, the stereochemical outcome of a key titanocene-mediated intramolecular reaction was found to be highly dependent on the conformation of the cyclooctadiene-derived precursor. lsu.edu

The following table provides examples of how stereoisomerism can influence the reactivity of cyclic dienes:

Table 4: Influence of Stereoisomerism on Reactivity| Reaction Type | Stereochemical Consideration | Impact on Reactivity | Example System | Reference |

|---|---|---|---|---|

| SN1 Reaction | Stability of the intermediate carbocation (e.g., extended vs. cross-conjugation) | Determines the rate of reaction. | Bromocyclohexadienes | stackexchange.com |

| Intramolecular Cyclization | Conformational arrangement of reacting groups. | Dictates the feasibility and stereochemical outcome of the cyclization. | Titanocene-mediated cyclization of a cyclooctadiene derivative | lsu.edu |

| Pericyclic Reactions (e.g., Electrocyclization) | Orbital symmetry (Woodward-Hoffmann rules). | Determines the stereochemistry of the product. | General principle for conjugated polyenes | scribd.com |

Theoretical and Computational Studies on 1 Bromocycloocta 1,5 Diene

Quantum Chemical Calculations: Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and bonding nature of 1-bromocycloocta-1,5-diene. These methods provide a molecular-level understanding of the electron distribution and orbital interactions that govern its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been utilized to study platinum complexes involving cyclooctadiene ligands, which provides context for understanding the electronic nature of the this compound ligand itself. researchgate.net DFT calculations are a powerful tool for investigating the electron density, molecular orbitals, and electrostatic potential of molecules. While specific DFT studies focused solely on isolated this compound are not extensively detailed in the provided search results, the application of DFT to its metal complexes indicates its utility in understanding the ligand's electronic contributions to bonding and reactivity. researchgate.net For instance, in platinum complexes, DFT helps to analyze the charge distribution and the nature of the metal-ligand bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. For this compound, the energies and shapes of the HOMO and LUMO would dictate its susceptibility to nucleophilic or electrophilic attack. The presence of the bromine atom and the double bonds influences the energy levels and spatial distribution of these orbitals. While direct FMO analysis data for this compound is not available in the provided results, it is a standard computational approach to rationalize and predict the outcomes of its reactions.

Conformational Analysis and Molecular Dynamics Simulations

The eight-membered ring of this compound allows for significant conformational flexibility. Conformational analysis, often aided by molecular dynamics simulations, is essential for identifying the most stable conformations and understanding the energy barriers between them. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm predicted equilibria between different conformers of related cyclooctadiene derivatives. researchgate.net For some derivatives, a fast equilibration by inversion of the eight-membered ring is observed even at low temperatures, while in others, a single conformation is predominantly populated. researchgate.net These experimental findings are complemented by computational models that can map the potential energy surface of the molecule, revealing the various boat and chair-like conformations and the transition states that connect them.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a key tool for investigating the mechanisms of reactions involving this compound. For instance, in photolytic reactions, it was observed that this compound undergoes fission of the carbon-bromine bond. researchgate.net Theoretical models can be used to explore the potential energy surfaces of such reactions, identifying the transition states and intermediates involved. This allows for a detailed understanding of the reaction pathways, including bond-breaking and bond-forming processes. Furthermore, computational studies can provide evidence to support proposed mechanisms, such as in the Beckmann rearrangement of related unsaturated oximes. researchgate.net

Applications and Advanced Synthetic Utility in Chemical Science

Role as a Versatile Building Block in Complex Molecule Synthesis

1-Bromocycloocta-1,5-diene serves as a crucial intermediate in the synthesis of intricate organic molecules. smolecule.com Its bifunctional nature, possessing both a nucleophilic diene system and an electrophilic carbon-bromine bond, allows for a diverse range of chemical transformations.

The cyclooctane (B165968) framework is a common motif in many biologically active compounds and natural products. This compound provides a convenient entry point to a wide array of functionalized cyclooctane derivatives. The vinyl bromide group can be readily displaced by various nucleophiles or participate in cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the diene functionality can undergo a variety of reactions, including cycloadditions and oxidative cyclizations, to generate complex polycyclic systems. beilstein-journals.org

For instance, the diene can be selectively reduced to afford bromocyclooctene, which can then be further elaborated. Alternatively, epoxidation of the double bonds followed by ring-opening reactions can introduce stereochemically defined hydroxyl and other functional groups. These strategies allow for the construction of highly substituted and stereochemically rich cyclooctane rings, which are valuable intermediates in medicinal chemistry and materials science.

The unique reactivity of this compound has been exploited in the total synthesis of several natural products. beilstein-journals.org The cyclooctadiene core can be strategically incorporated into a larger molecular framework, with the bromine atom serving as a handle for subsequent key bond formations. The diene moiety can also participate in intramolecular reactions, facilitating the construction of complex ring systems found in various natural products.

A notable application is in the synthesis of compounds containing a tetrahydrofuran (B95107) ring, a common structural motif in many natural products. Oxidative cyclization of 1,5-dienes, a reaction class to which this compound belongs, provides a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. beilstein-journals.org

Ligand Chemistry in Organometallic Catalysis

The diene component of this compound makes it an excellent ligand for a variety of transition metals, leading to its significant use in the field of organometallic catalysis. lkouniv.ac.inpsu.edumdpi.comnih.govbldpharm.com

This compound readily coordinates to low-valent transition metals such as platinum, rhodium, and molybdenum to form stable metal-diene complexes. lkouniv.ac.inpsu.edumdpi.comnih.govbldpharm.comacs.org In these complexes, the diene typically binds to the metal center in a bidentate fashion through its two double bonds. The resulting complexes are often air-stable and can be easily isolated and characterized. researchgate.net

The synthesis of these complexes usually involves the reaction of a suitable metal precursor with this compound in an appropriate solvent. For example, rhodium(I) complexes can be prepared by reacting [Rh(OH)(cod)]₂ with the corresponding azolium salt in THF. mdpi.com Similarly, platinum(II) complexes of the type [Pt(cod)(R)(L)] have been synthesized and are used as precursors for other organometallic compounds. researchgate.net

Table 1: Examples of Metal-Diene Complexes Derived from Cyclooctadienes

| Metal | Complex Type | Application |

| Platinum (Pt) | [Pt(cod)Cl₂] | Precursor for other Pt complexes, catalysis |

| Rhodium (Rh) | [Rh(cod)Cl]₂ | Catalyst for hydrogenation, hydroformylation |

| Molybdenum (Mo) | Mo(CO)₄(cod) | Precursor for Mo catalysts |

Note: This table provides general examples of metal-cyclooctadiene complexes. The reactivity and applications of complexes with this compound would be influenced by the presence of the bromine substituent.

Organometallic complexes derived from this compound and its parent compound, 1,5-cyclooctadiene (B75094) (COD), exhibit significant catalytic activity in a range of organic transformations. lkouniv.ac.inpsu.edunih.gov These include hydrogenation, hydroformylation, and C-C bond-forming reactions. libretexts.org The diene ligand plays a crucial role in stabilizing the metal center and influencing the catalytic cycle.

Rhodium complexes bearing cyclooctadiene ligands are particularly well-known for their use in catalysis. For instance, rhodium-N-heterocyclic carbene (NHC) complexes derived from cyclooctadiene have been shown to be effective catalysts for the addition of organoboronic acids to aldehydes. mdpi.com The catalytic activity can be tuned by modifying the electronic and steric properties of the ligands attached to the metal center. While the direct catalytic applications of complexes derived specifically from this compound are less extensively documented in readily available literature, the principles established for other cyclooctadiene-metal complexes provide a strong foundation for their potential utility. The bromine substituent could potentially be used to anchor the catalyst to a support or to introduce further functionality.

Advanced Materials Science Applications Based on Structural Properties

The unique structural characteristics of this compound also suggest its potential for applications in advanced materials science. smolecule.com The strained eight-membered ring and the presence of reactive functional groups make it an interesting monomer for polymerization reactions. The resulting polymers could possess novel thermal, mechanical, and optical properties.

Furthermore, the ability of the diene to form complexes with various metals opens up possibilities for the creation of new materials with interesting electronic or magnetic properties. smolecule.com These materials could find applications in areas such as electronics, sensors, and catalysis. While this area of research is still developing, the fundamental properties of this compound make it a promising candidate for the design of new functional materials.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Pathways

The known reactivity of 1-Bromocycloocta-1,5-diene and its analogs primarily involves nucleophilic substitution, electrophilic addition, and cycloaddition reactions. smolecule.com However, there remains significant scope for exploring novel transformation pathways.

Advanced Cycloadditions: While the diene system is known to participate in cycloadditions, a systematic exploration of its behavior in various pericyclic reactions is a promising research avenue. smolecule.com This includes investigating its reactivity in less common cycloadditions, such as the hetero-Diels-Alder reaction, which is a powerful method for synthesizing biologically active 1,2-oxazines from conjugated dienes and nitroso dienophiles. beilstein-journals.org The electronic properties of the diene, influenced by the bromo-substituent, could lead to unique regio- and stereoselectivity in these reactions. beilstein-journals.org

Photochemical Reactions: A study on the photolysis of 1-substituted cycloocta-1,5-dienes showed that while the fluoro-analog undergoes photocyclization, this compound experiences fission of the carbon-bromine bond. This tendency for C-Br bond cleavage under photolytic conditions opens up avenues for radical-based transformations, which could be harnessed for novel synthetic applications distinct from traditional thermal reactions.

Transition-Metal Catalyzed Cross-Coupling: The vinyl bromide moiety is a classic handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While palladium-catalyzed cross-coupling is a known method for related compounds, smolecule.com a comprehensive study of different catalytic systems could unlock efficient pathways to a wide array of functionalized cyclooctadiene derivatives. This would further establish the compound as a versatile building block in organic synthesis.

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis is increasingly focused on developing more efficient, safer, and environmentally benign processes. The integration of this compound chemistry with continuous flow technology and other sustainable practices represents a significant future direction.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater reproducibility. noelresearchgroup.comresearchgate.net For potentially hazardous or highly exothermic reactions involving organometallic intermediates or energetic materials, flow systems provide inherent safety benefits. researchgate.net Although specific applications to this compound synthesis are not yet widely reported, future research could focus on adapting its synthesis and subsequent transformations to flow conditions. This could lead to more efficient and scalable production, minimizing waste and energy consumption, in line with the principles of green chemistry. rsc.orgmit.edu For instance, the use of gaseous reagents or the handling of solid byproducts, which can be challenging in flow, are areas of active research that could be applied. hybrid-chem.com

Advanced Computational Predictions and Machine Learning in Chemical Design

The fields of computational chemistry and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the structure of this compound, predict its spectroscopic properties (NMR, IR), and elucidate reaction mechanisms. wisc.edu Such studies can provide insights into the transition states of potential reactions, helping to explain observed reactivity and guide the design of new experiments. For example, computational analysis could compare the stability of carbocation intermediates in SN1-type reactions or model the orbital interactions in cycloaddition reactions, similar to analyses performed on related cyclic dienes. stackexchange.com

Machine Learning: As more data on the reactivity of this compound and its derivatives become available, machine learning algorithms could be trained to predict the outcomes of unknown reactions, suggest optimal reaction conditions, or even design new derivatives with specific desired properties. This data-driven approach has the potential to accelerate the discovery of new applications for this versatile chemical scaffold.

Interdisciplinary Research with Related Fields

The unique properties of this compound make it a candidate for research at the interface of organic chemistry with materials science and organometallic chemistry.

Organometallic Chemistry and Catalysis: The parent cycloocta-1,5-diene (B8815838) (COD) is a cornerstone ligand in organometallic chemistry. wikipedia.org this compound serves as a precursor to functionalized COD ligands. These modified ligands can be used to synthesize novel metal complexes with tailored electronic and steric properties for applications in catalysis. For example, derivatives have been used to create new platinum(II) complexes. rsc.org Future work could involve creating a broader library of such ligands to explore their efficacy in various catalytic cycles.

Materials Science: The ability to functionalize the cyclooctadiene ring via the bromo-substituent opens possibilities in materials science. smolecule.com Research could be directed towards synthesizing polymers or surface-modifying agents. For instance, organometallic species can be used to modify the surfaces of materials like indium tin oxide (ITO) for applications in optoelectronic devices such as OLEDs. princeton.edu Derivatives of this compound could be designed as new agents for such surface modifications, potentially improving device performance and stability.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁Br |

| Molecular Weight | 187.08 g/mol |

| IUPAC Name | (1E,5Z)-1-bromocycloocta-1,5-diene |

| InChI Key | JOINPZWCMNJNSJ-CDTWYVJESA-N |

Note: Data sourced from available chemical databases. Specific experimental values may vary.

Table 2: Spectroscopic Data for this compound Derivatives

| Derivative | Spectroscopic Data Type | Observed Signals |

|---|---|---|

| (1-(Ferrocenyl)methyl)cycloocta-1,5-dien-1-ol | ¹H NMR (400 MHz, CDCl₃) | δ = 5.67 (t, 1H), 5.56−5.40 (m, 2H), 4.80 (s, 1H), 4.33−4.08 (m, 9H), 2.47−2.10 (m, 8H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 140.6, 128.9, 128.4, 125.5, 93.1, 76.4, 68.4, 67.9, 67.7, 65.5, 28.1, 27.7, 27.5, 26.5 ppm |

Q & A

Q. What are the optimal synthetic routes for 1-bromocycloocta-1,5-diene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of cycloocta-1,5-diene using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical initiation. Key variables include solvent polarity (e.g., CCl₄ vs. THF), temperature (0–25°C), and stoichiometry of NBS. Lower temperatures reduce side reactions (e.g., di-bromination), while excess NBS may lead to over-bromination. Characterization via GC-MS and ¹H NMR (monitoring vinyl proton shifts at δ 5.2–5.8 ppm) is critical to confirm regioselectivity .

Q. How can researchers safely handle this compound given its reactivity?

- Methodological Answer : Use inert atmosphere techniques (N₂/Ar) to prevent degradation. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles due to skin/eye irritation risks. Spills should be neutralized with sodium bicarbonate and disposed via halogenated waste protocols. Ventilation systems must maintain airborne concentrations below 1 ppm (ACGIH TLV) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Identifies brominated carbons (C-Br typically δ 30–40 ppm) and olefinic carbons (δ 120–130 ppm).

- IR Spectroscopy : C-Br stretching vibrations appear at 500–600 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z ~174 (C₈H₁₁Br⁺) with fragmentation patterns indicating loss of Br (m/z 95, C₈H₁₁⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in transition-metal-catalyzed reactions?

Q. What experimental design strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to isolate variables such as temperature, catalyst loading, and solvent polarity. For example, conflicting Arrhenius plots may arise from competing pathways (e.g., SN2 vs. radical mechanisms). Replicate experiments with in-situ FTIR or Raman spectroscopy can track intermediate formation. Statistical tools (ANOVA) identify significant variables, while control experiments with deuterated analogs (e.g., D₂O quench) clarify hydrogen-transfer steps .

Q. How does the steric profile of this compound influence its role in asymmetric catalysis?

- Methodological Answer : X-ray crystallography of Rh(I) complexes (e.g., [Rh(COD)Br]) reveals distorted square-planar geometries due to the bulky cyclooctadiene ligand. Enantioselectivity in allylic alkylation reactions is enhanced by chiral phosphine ligands (e.g., BINAP), where the bromine atom’s steric bulk directs substrate approach. Synchrotron XRD (e.g., P212121 space group) and CD spectroscopy validate chiral induction .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Stabilize the compound by adding radical inhibitors (e.g., BHT, 0.1% w/w) and storing in amber vials under argon at −20°C. Regular NMR monitoring (every 3 months) tracks decomposition products like cyclooctene (δ 5.6 ppm, multiplet) or HBr (detected via pH strips). Repurification via flash chromatography (silica gel, hexane eluent) restores purity if degradation exceeds 5% .

Data Contradiction Analysis

Q. Why do reported reaction rates for this compound vary across studies, and how can this be reconciled?

- Methodological Answer : Discrepancies often stem from unaccounted trace moisture (hydrolyzes C-Br bonds) or metal impurities (e.g., Fe³⁺ catalyzes radical pathways). Standardize protocols by pre-drying solvents (molecular sieves) and using ultrapure reagents. Cross-validate kinetic data via Arrhenius-Kooij plots and Eyring-Polanyi equations to distinguish between thermodynamic and kinetic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.